molecular formula C20H24N2O4S B4033679 ETHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(2-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(2-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4033679
M. Wt: 388.5 g/mol
InChI Key: ARQNCQYVWWQIFO-UHFFFAOYSA-N
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Description

ETHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(2-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(2-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of functional groups: The dimethylcarbamoyl, methyl, phenylpropanamido, and carboxylate groups are introduced through various substitution and addition reactions.

    Esterification: The final step often involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(2-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the thiophene ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.

Mechanism of Action

The mechanism of action of ETHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(2-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(2-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE: can be compared with other thiophene derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other thiophene derivatives.

Properties

IUPAC Name

ethyl 5-(dimethylcarbamoyl)-4-methyl-2-(2-phenylpropanoylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-6-26-20(25)15-13(3)16(19(24)22(4)5)27-18(15)21-17(23)12(2)14-10-8-7-9-11-14/h7-12H,6H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQNCQYVWWQIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(2-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE
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ETHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(2-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE
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ETHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(2-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE
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ETHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(2-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE
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ETHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(2-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE
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ETHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(2-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE

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